molecular formula C23H24F5N5O5 B10857370 6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid

6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B10857370
M. Wt: 545.5 g/mol
InChI Key: CCMVWHIZASXFHY-UQKRIMTDSA-N
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Description

NH2-UAMC1110 (TFA) is a derivative of UAMC1110, which is known for its role as a fibroblast activation protein inhibitor. This compound is used in the synthesis of FAPI-QS, a chelating agent that is employed to create highly selective and high-dose radiotracers for the diagnosis and treatment of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

NH2-UAMC1110 (TFA) is synthesized through a series of chemical reactions involving UAMC1110.

Industrial Production Methods

The industrial production of NH2-UAMC1110 (TFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes precise control of temperature, pH, and reaction time to achieve the desired product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

NH2-UAMC1110 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .

Scientific Research Applications

NH2-UAMC1110 (TFA) has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.

    Biology: Employed in biological studies to investigate the role of fibroblast activation protein in cellular processes.

    Medicine: Utilized in the development of radiotracers for tumor diagnosis and treatment, particularly in positron emission tomography (PET) imaging.

    Industry: Applied in the production of high-purity chemicals and materials for industrial use

Mechanism of Action

NH2-UAMC1110 (TFA) exerts its effects by inhibiting the activity of fibroblast activation protein. This inhibition disrupts the pathways involved in tumor growth and progression, making it a valuable tool in cancer research and treatment. The compound targets specific molecular pathways, leading to the selective destruction of tumor cells while sparing healthy tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH2-UAMC1110 (TFA) is unique due to its enhanced selectivity and efficacy in targeting fibroblast activation protein. This makes it particularly valuable in the synthesis of radiotracers with high tumor selectivity and dosage, improving the accuracy and effectiveness of tumor diagnosis and treatment .

Properties

Molecular Formula

C23H24F5N5O5

Molecular Weight

545.5 g/mol

IUPAC Name

6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H23F2N5O3.C2HF3O2/c22-21(23)10-14(11-25)28(13-21)19(29)12-27-20(30)16-5-7-26-18-4-3-15(9-17(16)18)31-8-2-1-6-24;3-2(4,5)1(6)7/h3-5,7,9,14H,1-2,6,8,10,12-13,24H2,(H,27,30);(H,6,7)/t14-;/m0./s1

InChI Key

CCMVWHIZASXFHY-UQKRIMTDSA-N

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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